molecular formula C13H11N3 B3355202 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole CAS No. 62154-64-7

1-[(Pyridin-2-yl)methyl]-1H-benzimidazole

Cat. No. B3355202
CAS RN: 62154-64-7
M. Wt: 209.25 g/mol
InChI Key: QQTZYHKWYUCCFC-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)methyl]-1H-benzimidazole, also known as P2MI, is a heterocyclic compound with potential applications in scientific research. This compound is a benzimidazole derivative that contains a pyridine ring attached to its nitrogen atom, making it an interesting molecule for researchers to study. In

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a range of effects on the body. Some studies have shown that this compound can reduce inflammation and oxidative stress, while others have shown that it can inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole in lab experiments is its potential as a therapeutic agent. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research. Additionally, the synthesis of this compound is relatively straightforward, making it easy to obtain for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole. One area of research is in the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body. Other potential future directions include the development of new synthesis methods for this compound and the exploration of its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research, and its relatively straightforward synthesis method makes it easy to obtain for research purposes. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the development of new therapies for cancer and inflammatory diseases and the exploration of its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-7-13-12(6-1)15-10-16(13)9-11-5-3-4-8-14-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZYHKWYUCCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495240
Record name 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62154-64-7
Record name 1-[(Pyridin-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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